molecular formula C9H8FN3 B1355081 5-(4-fluorophenyl)-1H-imidazol-2-amine CAS No. 60472-17-5

5-(4-fluorophenyl)-1H-imidazol-2-amine

Cat. No. B1355081
CAS RN: 60472-17-5
M. Wt: 177.18 g/mol
InChI Key: ANHNVGOEKUWHGJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-imidazol-2-amine, also known as 5-Fluoro-2-imidazoline (5-FI), is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule which can be used in many different experimental settings, including biochemistry, pharmacology, and neuroscience. 5-FI has become increasingly popular in recent years due to its ability to interact with a variety of proteins and receptors in a highly specific manner, making it an excellent tool for studying various biological processes.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research indicates that derivatives of 5-(4-fluorophenyl)-1H-imidazol-2-amine have potential anti-inflammatory and analgesic activities. One study synthesized a series of compounds and tested them for their effectiveness against rat paw edema and writhing in mice, showing promising results (Khalifa & Abdelbaky, 2008).

Antibacterial Applications

Another study focused on the synthesis of novel derivatives of this compound, assessing their antibacterial activity. The synthesized compounds showed moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

A novel bipolar derivative of this compound was designed for use in organic light-emitting diodes (OLEDs), showing efficient violet-blue emission and excellent thermal stability. This derivative was also used as a host for phosphorescent OLEDs with low efficiency roll-off at high brightness (Liu et al., 2016).

Fluorescent Properties

Research on fluorescent properties of derivatives involving this compound found that they show absorption in the ultraviolet region and emission in the blue region. These properties were evaluated in various solvents, and the compounds were analyzed for their thermal stability and solvatochromism data (Padalkar et al., 2015).

Synthesis of Aminoimidazole Carboxyamides

Another study explored the synthesis of active esters from 5-aminoimidazole-4-carboxylic acids, which were then used to prepare aminoimidazole carboxyamides and their nucleoside and nucleotide derivatives. This research contributes to the understanding of purines, pyrimidines, and imidazoles (Burrows & Shaw, 1967).

properties

IUPAC Name

5-(4-fluorophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHNVGOEKUWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515124
Record name 5-(4-Fluorophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60472-17-5
Record name 5-(4-Fluorophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1H-imidazol-2-amine
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